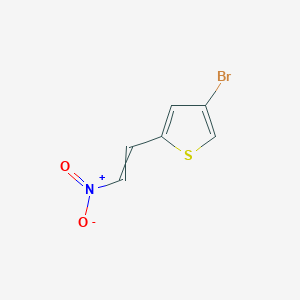

4-Bromo-2-(2-nitroethenyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-(2-nitroethenyl)thiophene is a useful research compound. Its molecular formula is C6H4BrNO2S and its molecular weight is 234.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(2-nitroethenyl)thiophene, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of thiophene derivatives followed by nitroethenylation. For example, bromination using N-bromosuccinimide (NBS) under radical conditions or electrophilic substitution, followed by coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the nitroethenyl group .

- Key Considerations : Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., palladium complexes) significantly affect regioselectivity and yield. Monitor reaction progress via TLC or GC-MS to optimize conditions .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?

- Protocol :

- ¹H/¹³C NMR : Identify bromine-induced deshielding in the thiophene ring (δ ~7.2 ppm for aromatic protons) and the nitroethenyl group’s characteristic alkene protons (δ ~6.5–7.0 ppm) .

- FTIR : Look for C=C stretching (~1600 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-Br vibrations (~600 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- Use chemical-resistant gloves (nitrile) and eye protection. Avoid inhalation of dust; work in a fume hood.

- Store in a cool, dry place away from oxidizers due to potential reactivity of the nitro group .

- Emergency response: Use dry chemical extinguishers for fires and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing nitroethenyl group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The nitro group enhances electrophilicity at the bromine site, facilitating Suzuki or Stille couplings. However, steric hindrance from the nitroethenyl moiety may reduce reactivity with bulky coupling partners.

- Experimental Design : Compare coupling efficiency with/without nitro substitution using kinetic studies (e.g., monitoring via UV-Vis or HPLC). Computational modeling (DFT) can map electronic effects .

Q. What strategies resolve contradictions in copolymerization data when using this monomer with acrylates?

- Case Study : Copolymerization with methyl methacrylate may show deviations from ideal kinetics due to competing side reactions (e.g., nitro group reduction).

- Resolution : Apply nonlinear least squares error-in-variables analysis to account for measurement uncertainties in reactivity ratios. Validate with MALDI-TOF to assess polymer end-group fidelity .

Q. How can X-ray crystallography refine the crystal structure of derivatives of this compound?

- Protocol :

- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Use SHELXL for refinement, incorporating anisotropic displacement parameters. Validate with residual density maps .

Q. What computational methods predict the electronic properties of this compound for organic semiconductor applications?

- Workflow :

Perform DFT calculations (B3LYP/6-311+G*) to optimize geometry and compute HOMO/LUMO energies.

Evaluate charge transport properties (e.g., reorganization energy) using Marcus theory.

Validate with experimental UV-Vis and cyclic voltammetry data .

特性

分子式 |

C6H4BrNO2S |

|---|---|

分子量 |

234.07 g/mol |

IUPAC名 |

4-bromo-2-(2-nitroethenyl)thiophene |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-3-6(11-4-5)1-2-8(9)10/h1-4H |

InChIキー |

HFKHRPZOEUWBPV-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC=C1Br)C=C[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。